molecular formula C17H17Cl2NO3 B13403026 2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate

2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate

Cat. No.: B13403026
M. Wt: 354.2 g/mol
InChI Key: XRZWKTOCHKVYIO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Esterification Reactions

This compound is synthesized via esterification of 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid with 2-hydroxypropyl alcohol . The reaction typically employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial methods optimize these conditions for scalability and purity.

Reagent Conditions Product
Sulfuric acidRefluxEsterification product
p-Toluenesulfonic acidRefluxOptimized yield and purity

Oxidation and Reduction Reactions

The compound undergoes oxidation and reduction, influenced by its functional groups:

  • Oxidation : Converts ester or alcohol groups to carboxylic acids or ketones using oxidizing agents like potassium permanganate .

  • Reduction : Reduces ester or amine groups to alcohols or amines using reagents such as lithium aluminum hydride .

Reaction Type Reagent Product
OxidationPotassium permanganateCarboxylic acid/ketone derivatives
ReductionLithium aluminum hydrideAlcohol/amine derivatives

Substitution Reactions

Nucleophilic substitution occurs at the ester group, replacing it with other nucleophiles (e.g., hydroxide ions). This reaction is facilitated by sodium hydroxide or similar reagents, leading to hydrolysis products .

Reagent Conditions Product
Sodium hydroxideAqueous solutionHydrolyzed product (e.g., acid form)

Hydrolysis and Stability

The compound’s ester group is susceptible to hydrolysis under alkaline conditions, yielding the corresponding carboxylic acid. Stability is maintained at room temperature, though specific solubility data are often proprietary .

Mechanistic Insights

The synthesis of related compounds (e.g., LY3154207 ) highlights the use of HATU (a coupling reagent) and DIPEA (a base) for efficient esterification . Such methods ensure stereochemical control and high yields, underscoring the importance of reagent selection in reaction outcomes.

Comparison with Similar COX Inhibitors

While structurally distinct from Diclofenac or Ibuprofen , this compound shares a COX-inhibitory mechanism but may exhibit unique pharmacokinetic profiles due to its ester and hydroxyl groups.

Compound Key Structural Feature Pharmacokinetic Advantage
Current compoundEster + hydroxyl groupsPotential for prolonged half-life
DiclofenacDichlorophenyl moietyRapid absorption

Biological Activity

2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic treatments. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacological profile, and relevant research findings.

  • Molecular Formula : C17H17Cl2NO3
  • Molecular Weight : 354.23 g/mol
  • IUPAC Name : 2-hydroxypropyl 2-[2-(2,6-dichloroanilino)phenyl]acetate

The primary mechanism by which this compound exerts its biological effects is through the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators in inflammatory processes. By decreasing prostaglandin levels, the compound exhibits both anti-inflammatory and analgesic properties.

Anti-inflammatory Activity

Research indicates that this compound demonstrates significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to effectively reduce inflammation in various experimental models.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been evaluated for its analgesic effects. Studies suggest that it can alleviate pain through similar pathways as other NSAIDs, making it a candidate for pain management therapies.

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits COX-1 and COX-2 enzymes with varying degrees of potency. For instance, one study reported IC50 values indicating effective inhibition at concentrations relevant for therapeutic use.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in reducing inflammation and pain. Results from these studies show a significant decrease in inflammatory markers and pain response compared to control groups. Notably, the compound exhibited a favorable safety profile with minimal side effects observed during toxicity assessments .

Comparative Analysis with Other NSAIDs

The following table summarizes the comparative biological activities of this compound with other common NSAIDs:

Compound COX Inhibition Anti-inflammatory Activity Analgesic Activity Toxicity Profile
This compoundModerateHighModerateLow
DiclofenacHighVery HighHighModerate
IbuprofenModerateHighHighLow
NaproxenHighVery HighHighModerate

Properties

Molecular Formula

C17H17Cl2NO3

Molecular Weight

354.2 g/mol

IUPAC Name

2-hydroxypropyl 2-[2-(2,6-dichloroanilino)phenyl]acetate

InChI

InChI=1S/C17H17Cl2NO3/c1-11(21)10-23-16(22)9-12-5-2-3-8-15(12)20-17-13(18)6-4-7-14(17)19/h2-8,11,20-21H,9-10H2,1H3

InChI Key

XRZWKTOCHKVYIO-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl)O

Origin of Product

United States

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